molecular formula C22H23N5O2S2 B1192518 cIAP1-IN-D19-14

cIAP1-IN-D19-14

货号: B1192518
分子量: 453.58
InChI 键: NITKUVWJKRQJEK-YDZHTSKRSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Role of cIAP1 within the Inhibitor of Apoptosis (IAP) Protein Family

The Inhibitor of Apoptosis (IAP) protein family consists of evolutionarily conserved proteins that are crucial arbiters of cell fate, influencing processes such as apoptosis, cell signaling, proliferation, and immune responses. nih.govresearchgate.netnih.gov There are eight known members of the IAP family in humans, including BIRC1/NAIP, BIRC2/cIAP1, BIRC3/cIAP2, BIRC4/XIAP, BIRC5/Survivin, BIRC6/Apollon, BIRC7/ML-IAP, and BIRC8/ILP2. nih.gov While initially characterized for their ability to directly inhibit caspases, the core function of many IAPs, including cIAP1 and cIAP2, is now understood to extend significantly beyond direct caspase inhibition, involving the modulation of ubiquitin-dependent signaling pathways. nih.govnih.govcdutcm.edu.cn

IAPs exert their influence on cell fate through several mechanisms. A key function involves the regulation of caspases, a family of proteases essential for executing apoptosis. Some IAPs, notably XIAP, can directly bind to and inhibit initiator and effector caspases. nih.govfrontiersin.orgprobechem.com However, other IAPs like cIAP1 and cIAP2 primarily regulate cell death and survival by modulating signal transduction pathways, often through their E3 ubiquitin ligase activity. nih.govnih.govcdutcm.edu.cn This modulation can lead to the activation of pro-survival pathways, such as NF-κB, or the degradation of pro-apoptotic signaling components. nih.govcdutcm.edu.cnu-toyama.ac.jpbioregistry.iouniroma2.it The balance between pro-survival and pro-death signals, heavily influenced by IAPs, dictates whether a cell lives or undergoes programmed cell death.

cIAP1 (BIRC2) is a multi-functional protein characterized by the presence of several conserved protein domains that are critical for its diverse activities. u-toyama.ac.jpbioregistry.io Structurally, cIAP1 contains three N-terminal Baculoviral IAP Repeat (BIR) domains (BIR1, BIR2, and BIR3), a ubiquitin-associated (UBA) domain, a caspase activation and recruitment domain (CARD), and a C-terminal Really Interesting New Gene (RING) domain. bioregistry.io

The BIR domains are approximately 70–80 amino acids long and form hydrophobic grooves that facilitate protein-protein interactions, including binding to IAP-binding motifs (IBMs) found in proteins like Smac/DIABLO. bioregistry.io The BIR1 domain of cIAP1 interacts with signaling adaptors such as TRAF2, which is important for recruiting cIAP1 to receptor complexes and regulating its activity and localization. bioregistry.io The BIR2 and BIR3 domains contain hydrophobic pockets that can bind IBM-containing proteins. bioregistry.io The CARD domain in cIAP1 has been shown to play a role in autoregulation of its E3 ligase activity. The UBA domain is involved in binding ubiquitin. The RING domain is essential for the E3 ubiquitin ligase activity of cIAP1. nih.govbioregistry.io

Ubiquitin Ligase Activity of cIAP1 and its Biological Substrates

A central function of cIAP1 is its activity as an E3 ubiquitin ligase. E3 ligases are key enzymes in the ubiquitination pathway, responsible for catalyzing the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to a specific substrate protein. nih.gov This process can result in various types of ubiquitination, including monoubiquitination or the formation of polyubiquitin (B1169507) chains with different linkage types (e.g., K48-linked or K63-linked), which can signal for proteasomal degradation or modulate protein function and interactions. nih.govcdutcm.edu.cn

cIAP1's RING domain facilitates the interaction with E2 ubiquitin-conjugating enzymes, enabling the transfer of ubiquitin to target proteins. The E3 ligase activity of cIAP1 is crucial for regulating the stability and activity of various cellular proteins, including components of signaling pathways and other IAPs. Through polyubiquitination, cIAP1 can target substrates for proteasomal degradation. cdutcm.edu.cn Additionally, cIAP1 can mediate non-degradative ubiquitination, which can alter protein localization, interactions, and activity, thereby modulating signal transduction. nih.gov

Key substrates of cIAP1's E3 ligase activity include RIP1, a kinase involved in TNF receptor signaling; NIK, a central regulator of the non-canonical NF-κB pathway; and TRAF proteins like TRAF2 and TRAF3. u-toyama.ac.jpbioregistry.iouniroma2.it cIAP1 also ubiquitinates caspases, such as caspase-3 and caspase-7, which can lead to their degradation. frontiersin.orgprobechem.com

Substrate ProteinBiological Process ModulatedType of Ubiquitination (if specified)Outcome
RIP1TNF receptor signaling, Cell fateConstitutive ubiquitination in cancer cells u-toyama.ac.jpAssociation with pro-survival kinase TAK1; Deubiquitination can induce apoptosis u-toyama.ac.jp
NIKNon-canonical NF-κB signalingUbiquitin-proteasome dependent degradation bioregistry.ioRegulation of NIK cellular content and pathway activation bioregistry.io
TRAF2TNFR-associated signaling, cIAP stability/localizationUbiquitination bioregistry.ioRegulation of cIAP activity and recruitment bioregistry.io
TRAF3TLR4 signalingUbiquitination and degradation bioregistry.ioModulation of downstream signaling bioregistry.io
Caspase-3, Caspase-7ApoptosisUbiquitination frontiersin.orgprobechem.comFacilitation of caspase turnover/degradation frontiersin.orgprobechem.com
c-Rel, IRF5TLR-mediated inflammationUbiquitin-proteasome dependent degradation uniroma2.itLimitation of inflammatory response uniroma2.it
MAD1c-MYC regulationUbiquitinationModulation of MAD1 stability

The E3 ubiquitin ligase activity of cIAP1 is subject to intricate regulation to ensure precise control over its downstream effects. One mechanism of regulation involves the CARD domain, which can mediate autoinhibition of the RING domain's activity by preventing its dimerization and interaction with E2 enzymes. This intramolecular interaction keeps cIAP1 in a less active, monomeric state.

Binding of IBM-containing proteins, such as Smac/DIABLO or synthetic Smac mimetics, to the BIR domains (particularly BIR3) can disrupt this autoinhibitory conformation. bioregistry.io This disruption leads to the unwrapping of the protein structure, making the RING domain accessible for dimerization. RING domain dimerization is often required for efficient E3 ligase activity, enabling the recruitment and activation of E2 enzymes and subsequent substrate ubiquitination. The activation of cIAP1's E3 ligase activity by Smac mimetics can also trigger its auto-ubiquitination and subsequent proteasomal degradation, a key mechanism by which these compounds exert their effects. bioregistry.io Other factors, such as HAX1, can also promote cIAP dimerization and auto-ubiquitination. Phosphorylation, S-nitrosylation, and oxidation processes have also been reported to control cIAP1 stability and regulation. bioregistry.io

Research compounds targeting cIAP1's E3 ligase activity, such as cIAP1-IN-D19-14, function by interfering with these regulatory mechanisms or directly inhibiting the catalytic activity of the RING domain. This compound is an analog of the small molecule D19, which was identified as an inhibitor of cIAP1 E3 ligase activity. D19 and its improved analog D19-14 bind to the RING domain of cIAP1, interfering with its interaction with E2 enzymes and thereby inhibiting the transfer of ubiquitin to substrates. This mechanism is distinct from that of Smac mimetics, which activate cIAP1 degradation. Instead, compounds like D19-14 directly block the ligase function.

Involvement of cIAP1 in Critical Cellular Signaling Pathways

cIAP1 is a central node in several critical cellular signaling pathways, extending its influence beyond apoptosis to processes such as inflammation, immunity, and cell proliferation. researchgate.netnih.govbioregistry.iouniroma2.it

A major pathway regulated by cIAP1 is the NF-κB signaling pathway, which is crucial for immune responses, inflammation, and cell survival. nih.govresearchgate.netnih.govcdutcm.edu.cn cIAP1 is involved in both the canonical and non-canonical NF-κB pathways. In the non-canonical pathway, the cIAP1-TRAF2 E3 ligase complex mediates the ubiquitination and proteasomal degradation of NIK, thereby keeping the pathway in check in the absence of specific stimuli. bioregistry.io Upon activation of certain receptors (e.g., TNFR2, CD30, CD40, BAFF-R), cIAP1/TRAF2 are recruited, leading to the stabilization and activation of NIK, which then triggers the processing of p100 to p52 and activation of the non-canonical NF-κB pathway. bioregistry.io cIAP1 also participates in regulating the canonical NF-κB pathway, for instance, by promoting the ubiquitination of RIP1 in TNF receptor complex I, which is necessary for recruiting components that activate the IKK complex and subsequent NF-κB activation. cdutcm.edu.cnu-toyama.ac.jp

Beyond NF-κB, cIAP1 regulates other pathways, including MAPK signaling. nih.govnih.gov It is also involved in controlling cellular responses mediated by tumor necrosis factor receptor superfamily (TNFRs), cytokine receptors, and pattern recognition receptors (PRRs), highlighting its significant role in innate immunity and inflammation. bioregistry.iouniroma2.it Furthermore, research indicates cIAP1's involvement in regulating cell migration, cell cycle progression, and transcriptional programs. bioregistry.iouniroma2.it

The involvement of cIAP1 in these diverse pro-survival and signaling pathways underscores its importance in cellular homeostasis and its frequent dysregulation in diseases, particularly cancer, where its overexpression can contribute to tumor cell survival and resistance to therapy. nih.govresearchgate.netnih.govu-toyama.ac.jp Targeting cIAP1's activity, such as through the inhibition of its E3 ligase function by compounds like this compound, represents a research strategy to modulate these pathways for potential therapeutic benefit.

Regulation of Nuclear Factor-Kappa B (NF-κB) Signaling

Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) plays a complex and context-dependent role in the regulation of Nuclear Factor-Kappa B (NF-κB) signaling pathways. researchgate.netmdpi.comresearchgate.net NF-κB is a crucial transcription factor involved in controlling a wide array of cellular processes, including immune responses, inflammation, cell survival, and proliferation. mdpi.comnih.gov cIAP1's E3 ubiquitin ligase activity is central to its influence on both the canonical and non-canonical NF-κB pathways. researchgate.netresearchgate.netmdpi.comresearchgate.net

As an inhibitor of cIAP1 E3 ligase activity, this compound would be expected to modulate NF-κB signaling by interfering with cIAP1's ubiquitination functions that are integral to these pathways. probechem.comevitachem.compnas.org While the primary documented effects of this compound in the provided research focus on its impact on c-MYC and cell proliferation, cIAP1's established roles in NF-κB signaling provide the biological context for potential modulation by this compound.

Canonical NF-κB Pathway Modulation by cIAP1

In the canonical NF-κB pathway, cIAP1 typically acts as a positive regulator. researchgate.netfrontiersin.orgresearchgate.net Upon stimulation of certain receptors, such as Tumor Necrosis Factor Receptor 1 (TNFR1), cIAP1 is recruited to the receptor complex via adaptor proteins like TRAF2 and TRADD. researchgate.netresearchgate.netcusabio.com Within this complex, cIAP1, along with cIAP2, mediates the K63-linked polyubiquitination of RIP1 (Receptor-Interacting Protein 1). researchgate.netresearchgate.netresearchgate.net This ubiquitination event serves as a signaling platform for the recruitment and activation of the IκB kinase (IKK) complex. researchgate.netresearchgate.netresearchgate.net Activated IKK then phosphorylates IκB proteins, leading to their ubiquitination and proteasomal degradation, which allows NF-κB dimers (commonly p50/RelA) to translocate to the nucleus and activate target gene expression. frontiersin.orgresearchgate.net cIAP1's E3 ligase activity is essential for the formation of this pro-survival signaling complex and the subsequent activation of canonical NF-κB. researchgate.netresearchgate.net

Given that this compound inhibits the E3 ligase activity of cIAP1, its presence would likely interfere with the cIAP1-mediated ubiquitination of RIP1 within the TNFR1 signaling complex. probechem.comevitachem.compnas.orgresearchgate.netresearchgate.netresearchgate.net This interference could impair the formation of the active signaling platform, potentially attenuating canonical NF-κB activation downstream of receptors that rely on cIAP1 for this process. Research indicates that inhibiting cIAP1 can abrogate canonical NF-κB activation induced by certain stimuli. scite.ai

Non-Canonical NF-κB Pathway Regulation by cIAP1

In contrast to its role in the canonical pathway, cIAP1 generally functions as a negative regulator of the non-canonical NF-κB pathway. researchgate.netmdpi.comresearchgate.netfrontiersin.org Under resting conditions, cIAP1, in conjunction with TRAF2 and TRAF3, mediates the constitutive K48-linked polyubiquitination and subsequent proteasomal degradation of NF-κB-inducing kinase (NIK). researchgate.netnih.govmdpi.comresearchgate.netfrontiersin.orgnih.gov This continuous degradation prevents NIK accumulation and keeps the non-canonical pathway inactive. mdpi.comnih.gov

Stimulation of specific TNFR superfamily members, such as TNFR2, CD30, CD40, or BAFF-R, can lead to the recruitment and sequestration or degradation of the cIAP1/TRAF2/TRAF3 complex, thereby stabilizing NIK. nih.govmdpi.comresearchgate.netfrontiersin.orgnih.gov Stabilized NIK then phosphorylates IKKα homodimers, leading to the processing of p100 into p52, which forms active NF-κB dimers (typically p52/RelB) that translocate to the nucleus. mdpi.comresearchgate.netnih.gov

As an inhibitor of cIAP1 E3 ligase activity, this compound could potentially disrupt cIAP1's role in NIK degradation. probechem.comevitachem.compnas.orgresearchgate.netnih.govmdpi.comresearchgate.netfrontiersin.orgnih.gov Inhibition of cIAP1 E3 activity might lead to NIK stabilization and accumulation, thereby promoting the activation of the non-canonical NF-κB pathway, similar to the effects observed with genetic deletion or degradation of cIAPs by Smac mimetics. researchgate.netmdpi.comnih.govnih.govpatsnap.com

Interactions with Tumor Necrosis Factor Receptor Superfamily (TNFRs) Signaling

cIAP1 is intimately involved in signaling downstream of various members of the Tumor Necrosis Factor Receptor Superfamily (TNFRs). researchgate.netresearchgate.netmdpi.comcusabio.com Upon ligand binding, TNFRs like TNFR1 and TNFR2 recruit intracellular adaptor proteins, including TRAF proteins, which in turn recruit cIAP1. researchgate.netmdpi.comresearchgate.netresearchgate.netcusabio.com Within these receptor-associated signaling complexes, cIAP1's E3 ligase activity is crucial for determining cellular outcomes, balancing pro-survival signals (like NF-κB activation) and cell death pathways. researchgate.netcusabio.comnih.gov

For TNFR1, cIAP1-mediated ubiquitination of RIP1 is essential for activating canonical NF-κB and preventing the formation of pro-apoptotic or necroptotic complexes. researchgate.netresearchgate.netnih.gov At TNFR2, cIAP1 contributes to both canonical and non-canonical NF-κB activation depending on the context and associated factors. mdpi.comfrontiersin.orgcusabio.com

This compound, by inhibiting cIAP1's E3 ligase activity, directly impacts the ubiquitination events that occur within these TNFR signaling complexes. nih.govprobechem.comevitachem.compnas.orgpnas.orgnih.govpnas.org This inhibition can disrupt the assembly or function of downstream signaling platforms, thereby altering the balance between cell survival and death signals initiated by TNFR activation. For instance, by inhibiting RIP1 ubiquitination, this compound could potentially sensitize cells to TNF-induced apoptosis or necroptosis, particularly in contexts where cIAP1 is required for preventing such outcomes. researchgate.netnih.gov

Influence on Cell Survival, Proliferation, and Motility Pathways

cIAP1 is recognized for its significant influence on pathways regulating cell survival, proliferation, and motility. researchgate.netmdpi.comresearchgate.net Its anti-apoptotic functions, mediated partly through NF-κB activation and direct or indirect caspase regulation, contribute to cell survival. wikipedia.orgnovusbio.commdpi.compatsnap.compatsnap.com Furthermore, cIAP1's ubiquitination activity can modulate the stability and function of proteins involved in cell cycle progression and migration. researchgate.netresearchgate.net

Research findings on this compound highlight its ability to inhibit the proliferation of cancer cells. researchgate.netprobechem.compnas.orgnih.gov This effect is strongly linked to its mechanism of action as a cIAP1 E3 ligase inhibitor, specifically its impact on the c-MYC protein. nih.govpnas.orgnih.govnih.gov cIAP1 has been shown to promote the ubiquitination and degradation of MAD1, an antagonist of the oncoprotein c-MYC. nih.govpnas.orgnih.govpnas.orgnih.gov By inhibiting cIAP1 E3 ligase activity, this compound stabilizes MAD1 protein levels. nih.govpnas.orgnih.govpnas.orgnih.gov Increased MAD1 then antagonizes c-MYC activity, leading to reduced c-MYC protein levels and inhibited c-MYC-dependent gene transcription. nih.govpnas.orgnih.govpnas.org Since c-MYC is a key driver of cell proliferation and growth, the ability of this compound to counteract c-MYC through the cIAP1-MAD1 axis contributes to its anti-proliferative effects observed in various cancer cell lines and in xenograft models. researchgate.netprobechem.compnas.orgnih.gov

Effect of this compoundObservation/Mechanism
Inhibition of cIAP1 AutoubiquitinationDemonstrates increased ability compared to D19. researchgate.netprobechem.compnas.orgnih.gov
Reduction of c-MYC Protein LevelsMore potent than D19 in vitro and observed in xenograft tumors. researchgate.netprobechem.compnas.orgnih.gov
Stabilization of MAD1 Protein LevelsAchieved by blocking cIAP1-mediated ubiquitination and degradation of MAD1. nih.govpnas.orgnih.govpnas.orgnih.gov
Inhibition of Cancer Cell ProliferationMore potent than D19 in vitro and effective in patient-derived tumor organoids. researchgate.netprobechem.compnas.orgnih.gov
Inhibition of Tumor Growth (Xenograft)Leads to reduced tumor growth and decreased c-MYC levels in vivo. researchgate.netpnas.orgnih.gov
Inhibition of c-MYC-dependent TranscriptionObserved in cell lines. nih.govnih.govpnas.org

属性

分子式

C22H23N5O2S2

分子量

453.58

IUPAC 名称

(E)-2-((2-(5-Methoxy-6-(4-methylpiperazin-1-yl)benzo[d]thiazol-2-yl)hydrazineylidene)methyl)benzo[b]thiophen-3-ol

InChI

InChI=1S/C22H23N5O2S2/c1-26-7-9-27(10-8-26)16-12-19-15(11-17(16)29-2)24-22(31-19)25-23-13-20-21(28)14-5-3-4-6-18(14)30-20/h3-6,11-13,28H,7-10H2,1-2H3,(H,24,25)/b23-13+

InChI 键

NITKUVWJKRQJEK-YDZHTSKRSA-N

SMILES

OC1=C(/C=N/NC2=NC3=CC(OC)=C(N4CCN(C)CC4)C=C3S2)SC5=CC=CC=C51

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

cIAP1-IN-D19-14;  cIAP1 IN D19 14;  cIAP1IND1914

产品来源

United States

Discovery and Development of Ciap1 in D19 14 As a Novel Ciap1 Modulator

Identification of D19 as a Small-Molecule Inhibitor of cIAP1 E3 Ligase Activity

The journey to develop cIAP1-IN-D19-14 began with the identification of its parent compound, D19, as a novel inhibitor of the E3 ligase activity of cIAP1. nih.govpnas.org This discovery was the result of a targeted screening effort designed to find small molecules capable of disrupting cIAP1's ubiquitination function.

High-Throughput Screening Methodologies for cIAP1 Ubiquitination Inhibitors

To identify novel inhibitors, researchers first developed a robust high-throughput screening (HTS) assay to measure the autoubiquitination activity of cIAP1. nih.govpnas.org A chemical library consisting of approximately 50,000 compounds was screened using this assay. researchgate.net The assay monitored the autoubiquitination of cIAP1 by measuring the production of pyrophosphate, a byproduct of the ubiquitination reaction. researchgate.net This plate-based in vitro system allowed for the rapid evaluation of thousands of compounds for their ability to inhibit cIAP1's E3 ligase function. nih.govnih.gov Through this systematic screening process, a compound designated as D19 was identified as a promising inhibitor. pnas.orgresearchgate.net

Initial Characterization of D19 Effects on cIAP1 Function

Following its identification, D19 was subjected to further characterization to understand its mechanism of action and specificity. pnas.orgresearchgate.net

Biochemical Activity: In vitro assays confirmed that D19 inhibits the autoubiquitination of cIAP1 in a dose-dependent manner. researchgate.net Treatment with D19 resulted in an increase in the levels of unmodified cIAP1 protein and a corresponding decrease in polyubiquitinated forms. researchgate.net D19 also demonstrated inhibitory activity against cIAP2, which is the closest homolog to cIAP1. researchgate.net

CompoundTargetAssayIC50
D19cIAP1Autoubiquitination (Pyrophosphate Production)14.1 μM

This table shows the half-maximal inhibitory concentration (IC50) of D19 against cIAP1 autoubiquitination. researchgate.net

Mechanism of Action: Mechanistic studies revealed that D19 does not prevent the dimerization of cIAP1, a step often associated with its activation. researchgate.net Instead, D19 was found to bind directly to the RING domain of cIAP1. nih.govpnas.org This interaction stabilizes the dynamic association between cIAP1 and its E2 conjugating enzyme (UbcH5b). nih.govresearchgate.net By locking cIAP1 in a complex with E2, D19 interferes with the successive rounds of interaction required for efficient polyubiquitin (B1169507) chain formation. nih.govresearchgate.net

Substrate Ubiquitination and Selectivity: The inhibitory effect of D19 was not limited to cIAP1 autoubiquitination. It was also shown to block the cIAP1-mediated ubiquitination of the c-MYC antagonist, MAD1. nih.govresearchgate.net Importantly, D19 displayed a degree of selectivity; it did not inhibit the autoubiquitination activity of the BRCA1/BARD1 E3 ligase complex, suggesting it specifically targets the cIAP1/2 ligases. researchgate.net

Rational Design and Optimization Leading to this compound

While D19 served as a valuable proof-of-concept inhibitor, its pharmacokinetic properties were identified as a limitation for in vivo applications. researchgate.net This prompted a medicinal chemistry effort focused on rational design and optimization to develop an improved analog. researchgate.net

Development of this compound as an Improved Analog of D19

Through chemical optimization of the original D19 scaffold, researchers developed this compound (also referred to as D19-14). nih.govresearchgate.net The goal of this optimization was to enhance the compound's potency and improve its drug-like properties, which were suboptimal in the parent D19 molecule. researchgate.net This process led to the creation of this compound as a more effective modulator of cIAP1 activity. nih.govresearchgate.net

Comparative Efficacy and Potency of this compound versus D19

Subsequent comparative studies demonstrated the superior activity of this compound over the original D19 compound. researchgate.net The optimized analog showed a significantly enhanced ability to inhibit the autoubiquitination of cIAP1 in vitro. researchgate.net This increased biochemical potency translated to greater activity in cellular contexts. This compound was more potent than D19 at reducing the protein levels of the oncoprotein c-MYC and was more effective at inhibiting the proliferation of cancer cells. researchgate.net

CompoundcIAP1 Autoubiquitination Inhibitionc-MYC Protein Level ReductionCancer Cell Proliferation Inhibition
D19Less EffectiveLess PotentLess Potent
This compound More Effective More Potent More Potent

This table provides a qualitative comparison of the efficacy and potency of this compound versus the parent compound D19. researchgate.net

Molecular Mechanism of Action of Ciap1 in D19 14

Binding Site and Allosteric Modulation of cIAP1

cIAP1-IN-D19-14 primarily interacts with the RING domain of cIAP1. pnas.orgnih.govnih.gov This binding event leads to an allosteric modulation of cIAP1's E3 ligase activity, fundamentally altering its ability to ubiquitinate target proteins. pnas.orgnih.govnih.gov

Interaction of this compound with the RING Domain of cIAP1

Research indicates that this compound binds directly to the Really Interesting New Gene (RING) domain of cIAP1. pnas.orgnih.govnih.govresearchgate.net The RING domain is crucial for the E3 ligase activity of cIAP1, as it facilitates the transfer of ubiquitin from an E2 enzyme to a substrate. nih.govnih.gov By binding to this domain, this compound interferes with the normal catalytic cycle of cIAP1. pnas.orgnih.govnih.gov

Mechanism of E3 Ligase Inhibition: Interference with E2-E3 Dynamic Interaction

Unlike inhibitors that might simply block the binding of the E2 enzyme, this compound inhibits cIAP1 E3 ligase activity by interfering with the dynamics of its interaction with the E2 enzyme. pnas.orgnih.govnih.govresearchgate.net This involves a nuanced modulation of the E2-E3 complex rather than a simple competitive blockade.

A key aspect of this compound's mechanism is its ability to increase the stability of the interaction between cIAP1 and its cognate E2 enzyme. nih.govnih.govresearchgate.netresearchgate.netprobechem.com While seemingly counterintuitive for an inhibitor, this stabilization prevents the necessary dissociation of the E2 from the E3 after a single ubiquitin transfer. nih.gov This contrasts with a simple mechanism of E3 inhibition that would involve inhibiting E2 binding. nih.gov

The stabilization of the cIAP1-E2 interaction by this compound impedes the ability of cIAP1 to perform processive polyubiquitination. researchgate.netresearchgate.netprobechem.com Polyubiquitination is an iterative process requiring the E2-ubiquitin conjugate to repeatedly engage with the E3 and the substrate. nih.gov By preventing or delaying the dissociation of the E2 from the E3, this compound effectively stalls this process, thereby decreasing the formation of polyubiquitin (B1169507) chains. nih.gov This results in the inhibition of the ubiquitination of target proteins like MAD1. nih.gov

Distinction from Other IAP Antagonists

This compound exhibits a mechanism of action that is fundamentally different from that of Smac mimetics, a well-established class of IAP antagonists.

Differential Effects Compared to Smac Mimetics on cIAP1 Activity

Smac mimetics are known to promote the E3 ubiquitin ligase activity of cIAP1, leading to the auto-ubiquitination and subsequent degradation of cIAP1 itself. pnas.orgnih.govresearchgate.netnih.govnih.gov This initial activation by Smac mimetics can lead to the destabilization of proteins like MAD1, an antagonist of c-MYC, and consequently increase c-MYC protein levels. pnas.orgnih.govresearchgate.netnih.gov

In stark contrast, this compound inhibits the E3 ligase activity of cIAP1. pnas.orgnih.govnih.gov By interfering with the E2-E3 dynamics and impeding processive polyubiquitination, this compound stabilizes MAD1 protein levels in cells. pnas.orgnih.govnih.gov The stabilization of MAD1, in turn, contributes to the degradation of c-MYC protein. pnas.orgnih.govresearchgate.netresearchgate.netprobechem.comnih.gov This demonstrates a distinct biological outcome compared to the effects observed with Smac mimetics. pnas.orgnih.govnih.gov The ability of this compound to block cIAP1 autoubiquitination induced by Smac mimetics further highlights its dominant inhibitory mechanism over the activating effects of Smac mimetics. nih.gov

CompoundTargetPrimary Mechanism of ActionEffect on cIAP1 E3 Ligase ActivityEffect on MAD1 LevelsEffect on c-MYC Levels
This compoundcIAP1 (RING domain)Interferes with E2-E3 dynamic interactionInhibitionStabilizationDecrease
Smac MimeticsIAPs (BIR domains)Promote cIAP1 auto-ubiquitination/degradationActivation (transient)DestabilizationIncrease

Biological Consequences of Ciap1 in D19 14 Activity on Key Regulatory Proteins and Pathways

Modulation of the c-MYC/MAD1 Axis

The primary mechanism of cIAP1-IN-D19-14 involves the disruption of cIAP1's E3 ligase function, which directly impacts the stability and activity of key proteins regulating c-MYC's oncogenic functions. nih.govpnas.org

Research demonstrates that inhibition of cIAP1 by its inhibitor D19, and its improved analog D19-14, leads to the stabilization of the MAD1 protein. nih.govnih.gov MAD1 is a crucial antagonist of the proto-oncogene c-MYC. nih.govpnas.org Under normal conditions, cIAP1 targets MAD1 for ubiquitination and subsequent degradation by the proteasome. nih.gov By blocking the E3 ligase activity of cIAP1, this compound prevents this degradation, resulting in increased cellular levels of MAD1 protein. nih.govpnas.org This stabilization is a key event that antagonizes the function of c-MYC. nih.govnih.gov

cIAP1 directly catalyzes the ubiquitination of MAD1, marking it for destruction. nih.gov The small-molecule inhibitor D19, from which this compound was developed, has been shown to directly inhibit the ubiquitination of MAD1 by cIAP1 in a dose-dependent manner. nih.govresearchgate.net This inhibition is achieved by D19 binding to the RING domain of cIAP1, which interferes with the interaction between cIAP1 (the E3 ligase) and its associated E2 ubiquitin-conjugating enzyme. nih.govnih.gov This targeted disruption of the ubiquitination machinery is selective, as D19 did not show an effect on the autoubiquitination of other proteins like BRCA1/BARD1. nih.gov

A significant consequence of MAD1 stabilization is the subsequent promotion of c-MYC protein degradation. nih.govnih.gov Treatment with D19 and this compound has been shown to reduce the levels of c-MYC protein in a wide range of cancer cell lines. nih.govresearchgate.net This effect is dependent on the cIAP1/MAD1 axis, as the inhibitor failed to decrease c-MYC protein levels in cells that lacked either cIAP1 or MAD1. nih.gov The improved analog, this compound, demonstrates a more potent ability to decrease c-MYC protein levels compared to its predecessor, D19. researchgate.net

Table 1: Comparative Efficacy of cIAP1 Inhibitors on c-MYC Protein Levels

CompoundEffect on c-MYC ProteinPotency Comparison
D19Decreases protein levels-
This compoundMore potently decreases protein levelsMore effective than D19

This table summarizes the enhanced effect of this compound on reducing c-MYC protein levels as identified in research findings. researchgate.net

Both c-MYC and MAD1 exert their transcriptional influence by forming heterodimers with the protein MAX. nih.govnih.gov The balance between c-MYC/MAX and MAD1/MAX dimers is critical for regulating gene expression. c-MYC/MAX heterodimers typically activate genes involved in cell proliferation, while MAD1/MAX heterodimers act as transcriptional repressors, antagonizing c-MYC's function. nih.govnih.gov By stabilizing MAD1 and promoting c-MYC degradation, this compound shifts the equilibrium of MAX dimerization. nih.govnih.gov This leads to a decrease in the abundance of pro-proliferative c-MYC/MAX dimers and an increase in the formation of anti-proliferative MAD1/MAX dimers. nih.govnih.gov

Impact on c-MYC-Driven Transcriptional Programs

The alteration of the c-MYC/MAD1 axis by this compound has a direct impact on the transcriptional landscape of the cell, specifically targeting genes regulated by c-MYC.

Consistent with its ability to decrease c-MYC protein levels and shift MAX dimer composition, the cIAP1 inhibitor D19 has been shown to inhibit the transcription of c-MYC target genes. nih.govpnas.org This leads to a downregulation of the expression of genes that are essential for c-MYC's oncogenic activity. nih.govnih.gov For instance, treatment of MCF7 cells with D19 resulted in reduced mRNA levels of c-MYC target genes, demonstrating a functional suppression of c-MYC-driven transcriptional programs. nih.govresearchgate.net

Table 2: Summary of Molecular Interactions and Consequences of this compound Activity

Target/ProcessAction of this compoundDownstream Biological Consequence
cIAP1 E3 Ligase ActivityInhibitionPrevents ubiquitination of target proteins
MAD1 ProteinStabilizationIncreased levels of c-MYC antagonist
c-MYC ProteinPromotes DegradationDecreased levels of oncoprotein
MAX DimerizationShifts equilibrium from c-MYC/MAX to MAD1/MAXAltered transcriptional regulation
c-MYC Target GenesInhibition of TranscriptionSuppression of oncogenic programs

This table outlines the cascade of molecular events initiated by the inhibition of cIAP1 by this compound, leading to the suppression of c-MYC's oncogenic function. nih.govnih.govpnas.orgnih.gov

Upregulation of c-MYC Antagonistic Genes (e.g., p21)

The activity of this compound and its predecessor compound, D19, leads to the upregulation of genes that counteract the functions of c-MYC. A key example is the cyclin-dependent kinase inhibitor p21 (also known as CDKN1A). The proto-oncogene c-MYC is known to transcriptionally repress p21. mdpi.com The inhibition of cIAP1's E3 ligase activity stabilizes MAD1, a primary antagonist of c-MYC. nih.govnih.gov This stabilization and subsequent reduction in c-MYC levels alleviate the repression of c-MYC target genes, including the gene encoding p21. nih.gov

Research on the related compound D19 demonstrated its ability to significantly upregulate the mRNA levels of p21 in various cancer cell lines. nih.govresearchgate.net This effect is a direct consequence of antagonizing c-MYC's oncogenic activity. nih.gov The upregulation of p21 is a critical event, as it is a potent inhibitor of cell cycle progression. nih.govnih.gov

Table 1: Effect of cIAP1 Inhibition by D19 on p21 mRNA Levels

Cell Line Treatment Outcome
MCF7 D19 (40 µM) for 24h Upregulation of p21 mRNA levels nih.govresearchgate.net
H1299 D19 (40 µM) for 24h Upregulation of p21 mRNA levels nih.govresearchgate.net

Effects on Cellular Proliferation and Cell Cycle Progression

The modulation of the cIAP1/c-MYC axis by this compound has profound effects on the ability of cancer cells to proliferate and progress through the cell cycle.

Dysregulated expression of c-MYC is a major driver of cell proliferation in a wide range of human cancers. nih.gov By promoting the degradation of c-MYC, this compound effectively suppresses its oncogenic function and inhibits cancer cell proliferation. nih.govnih.gov As an optimized analog of D19, this compound demonstrates greater potency in inhibiting the proliferation of cancer cells. researchgate.net

Its efficacy has been demonstrated in vitro and in vivo. In a xenograft tumor model, administration of this compound led to a remarkable reduction in tumor growth, which correlated with a clear decrease in c-MYC protein levels within the tumor tissue. nih.govresearchgate.net This provides a strong rationale for targeting cIAP1 as a therapeutic strategy to inhibit c-MYC-driven oncogenic activity across various tumor types. nih.gov

Table 2: Antiproliferative Activity of this compound

Model System Compound Key Finding
Cancer Cell Lines This compound More potent inhibition of proliferation compared to its predecessor, D19 researchgate.net
EOL1 Xenograft Tumors This compound Remarkable reduction in tumor growth over a 12-day treatment period nih.govresearchgate.net

The inhibition of cellular proliferation by this compound is mechanistically linked to its ability to induce cell cycle arrest. This effect is consistent with the observed upregulation of the cyclin-dependent kinase inhibitor p21. researchgate.net The p21 protein plays a crucial role in halting the cell cycle, particularly at the G1/S transition, by inhibiting cyclin-CDK complexes. mdpi.comnih.gov

Studies with the precursor compound D19 showed that its application resulted in a substantial G1 phase arrest in cancer cells. researchgate.net This arrest of the cell cycle prevents cells from entering the S phase, where DNA synthesis occurs, thereby inhibiting proliferation. The induction of G1 arrest is a direct consequence of the molecular changes initiated by cIAP1 inhibition, flowing from c-MYC antagonism to p21 upregulation. researchgate.net

Table 3: Effect of cIAP1 Inhibition by D19 on Cell Cycle

Parameter Method Treatment Result
DNA Synthesis EdU Incorporation Imaging D19 treatment for 24h Inhibition of DNA synthesis researchgate.net

Pre Clinical Efficacy and Potential Research Applications of Ciap1 in D19 14

Efficacy in In Vitro Cancer Models

Activity Across a Broad Range of Cancer Cell Lines

The therapeutic potential of targeting cIAP1 has been investigated across numerous cancer cell lines. nih.gov The predecessor compound, D19, was profiled against 25 different cancer cell lines, revealing a significant correlation between high c-MYC expression and sensitivity to the inhibitor. nih.gov Cell lines with elevated c-MYC levels were found to be notably more susceptible to D19. nih.gov The optimized analog, cIAP1-IN-D19-14, demonstrated greater potency in inhibiting the proliferation of cancer cells when compared to D19. researchgate.net This suggests that targeting the cIAP1/c-MYC axis may represent a broad strategy for inhibiting a variety of tumor types. researchgate.net

Modulation of Oncogenic Function of c-MYC in Cellular Systems

The primary mechanism by which this compound exerts its effects is through the modulation of c-MYC, a critical driver of tumorigenesis. nih.govnih.gov The compound inhibits the E3 ligase activity of cIAP1. nih.govnih.gov This inhibition leads to the stabilization of MAD1, a key antagonist of c-MYC. nih.govnih.gov The stabilization of MAD1 subsequently promotes the degradation of the c-MYC protein. nih.govnih.gov

In comparative studies, this compound was shown to be a more effective inhibitor of cIAP1 autoubiquitination than D19. researchgate.net This enhanced activity translates to a more potent reduction of c-MYC protein levels in various cancer cell lines. nih.govresearchgate.net By promoting the degradation of c-MYC, this compound effectively suppresses its oncogenic functions within cellular systems. nih.govnih.gov

Evaluation in In Vivo Pre-clinical Models

Effect on Tumor Growth in Xenograft Animal Models

The in vivo efficacy of this compound was assessed in a xenograft animal model. nih.gov Mice bearing established EOL1 xenograft tumors were treated with this compound. nih.govresearchgate.net The administration of the compound resulted in a remarkable reduction in tumor growth over a 12-day treatment period when compared to the vehicle-treated control group. nih.govresearchgate.net This demonstrates that the inhibition of cIAP1's E3 ubiquitin ligase activity can effectively reduce cancer growth in an in vivo setting. nih.gov

ModelCompoundTreatment DurationObserved Effect on Tumor GrowthSource
EOL1 XenograftThis compound12 daysRemarkably reduced tumor growth nih.govresearchgate.net

Reduction of c-MYC Protein Levels in Tumor Tissues

Consistent with its proposed mechanism of action, treatment with this compound led to a significant impact on c-MYC protein levels within the tumor tissue of the xenograft models. nih.govresearchgate.net Following the final day of treatment, analysis of the tumor lysates revealed a clear decrease in c-MYC protein levels in the group treated with this compound compared to the vehicle-treated group. nih.govresearchgate.net This finding confirms that the compound successfully modulates its target in vivo, linking the observed tumor growth inhibition to the reduction of the c-MYC oncoprotein. nih.gov

Application in Patient-Derived Tumor Organoid (PDTO) Models

The utility of this compound has also been explored in more clinically relevant models, such as patient-derived tumor organoids (PDTOs). researchgate.net These three-dimensional culture systems are derived directly from patient tumors and are believed to better recapitulate the characteristics of the original tumor. onclive.comscienceopen.com

In a study involving the PDTO model KOBR056, treatment with this compound effectively inhibited organoid proliferation in a dose-dependent manner over a six-day period. researchgate.net Furthermore, the compound was shown to decrease the protein levels of c-MYC within these organoids after just six hours of treatment. researchgate.net These results highlight the potential of this compound in a model system that closely mimics human tumors and supports its mechanism of action in a patient-derived context. researchgate.net

ModelCompoundObserved Effect on ProliferationObserved Effect on c-MYC LevelsSource
PDTO KOBR056This compoundInhibited proliferationDecreased protein levels researchgate.net

Potential in Addressing Resistance Mechanisms

The development of resistance to cancer therapeutics remains a significant hurdle in oncology. Smac mimetics, which are designed to induce cancer cell death by antagonizing Inhibitor of Apoptosis (IAP) proteins, are no exception. A key challenge is that some tumor cells can evade the pro-apoptotic effects of these agents. The novel cIAP1 inhibitor, this compound, demonstrates a distinct mechanism of action that may effectively counteract specific phenotypes of Smac mimetic resistance.

Research has shown that a potential mechanism of resistance to Smac mimetics involves the paradoxical stabilization of the proto-oncogene c-MYC. nih.govnih.govpnas.org While Smac mimetics effectively induce the degradation of cIAP1, they also transiently activate its E3 ubiquitin ligase activity. nih.govpnas.org This burst of activity leads to the ubiquitination and subsequent degradation of MAD1, a key antagonist of c-MYC. nih.govnih.gov The loss of MAD1 results in the stabilization and accumulation of c-MYC, a master transcription factor that promotes cell proliferation and survival, thereby contributing to a resistant phenotype. nih.govpnas.org

The small molecule this compound, an improved analog of the initial hit compound D19, has been shown to be effective in cellular contexts where Smac mimetics drive c-MYC accumulation. nih.gov In preclinical studies, treatment with D19 successfully blocked the increase in c-MYC protein levels that was induced by Smac mimetics. nih.gov Given that this compound is a more potent derivative, it demonstrates significant potential for overcoming this resistance mechanism. nih.govpnas.org By preventing the Smac mimetic-induced stabilization of c-MYC, this compound can inhibit the oncogenic function of c-MYC and suppress cancer cell proliferation. nih.govnih.gov

Another identified mechanism of resistance to Smac mimetics is the upregulation of cIAP2. nih.govcumbria.ac.uk In some cancer cell lines, treatment with Smac mimetics and TNFα leads to an initial degradation of cIAP2, followed by a rebound and subsequent upregulation, rendering the cells refractory to further treatment. nih.govresearchgate.net While this compound's direct effect on this specific resistance model is still under investigation, its inhibitory action on cIAP E3 ligase activity presents a plausible avenue for circumventing such resistance pathways.

The ability of this compound to overcome Smac mimetic-induced resistance is rooted in its fundamentally different mechanism of action compared to Smac mimetics. nih.govpnas.org

Smac Mimetics as Functional Agonists: Smac mimetics bind to the BIR domains of cIAP1, inducing a conformational change that activates its E3 ubiquitin ligase function. nih.govpnas.org This leads to the auto-ubiquitination and proteasomal degradation of cIAP1 itself. However, this initial activation phase is also responsible for the degradation of other cIAP1 substrates, including MAD1, which inadvertently promotes c-MYC stability. nih.govnih.govmdpi.com

This compound as a Direct E3 Ligase Inhibitor: In contrast, this compound and its parent compound, D19, act as direct inhibitors of the cIAP1 E3 ubiquitin ligase activity. nih.govnih.gov These molecules bind to the RING domain of cIAP1, interfering with the dynamic interaction between cIAP1 (the E3 ligase) and its associated E2 ubiquitin-conjugating enzyme. nih.gov This inhibition prevents the transfer of ubiquitin to substrate proteins. pnas.org

By inhibiting cIAP1's enzymatic function, this compound prevents the ubiquitination and degradation of MAD1. nih.govnih.gov The stabilized MAD1 protein can then effectively antagonize c-MYC, leading to the destabilization and degradation of c-MYC. nih.govpnas.org This action directly counters the c-MYC upregulation driven by Smac mimetics, providing a clear mechanistic rationale for its efficacy in overcoming this resistance phenotype. nih.gov The effect of D19 has been shown to be dominant over the activity of Smac mimetics in promoting cIAP1 E3 ligase activity, effectively blocking cIAP1 autoubiquitination induced by these agents. nih.gov

Table 1: Contrasting Mechanisms of Smac Mimetics and this compound

Feature Smac Mimetics This compound
Primary Target Site BIR Domains of cIAP1 RING Domain of cIAP1
Effect on cIAP1 E3 Ligase Activity Initial Activation, followed by degradation Direct Inhibition
Effect on MAD1 Protein Promotes Degradation Promotes Stabilization
Effect on c-MYC Protein Promotes Stabilization / Upregulation Promotes Degradation
Outcome in Resistant Phenotypes May induce c-MYC-driven resistance Overcomes c-MYC-driven resistance

This distinct mechanism highlights a sophisticated strategy for targeting c-MYC-driven cancers and provides a compelling case for the development of cIAP1 E3 ligase inhibitors to treat tumors that have developed resistance to traditional Smac mimetic therapies. nih.govnih.gov

Research Methodologies and Experimental Approaches Utilizing Ciap1 in D19 14

Biochemical Assays for Enzyme Activity and Protein Interaction

Biochemical assays form the foundation for understanding the direct effects of cIAP1-IN-D19-14 on its target enzyme and associated protein interactions. These in vitro systems allow for the precise measurement of enzymatic activity and binding affinities in a controlled environment.

A key function of cIAP1 is its ability to act as a RING-finger E3 ubiquitin ligase, which can catalyze the transfer of ubiquitin to itself (autoubiquitination) or to other substrate proteins. semanticscholar.org Assays measuring this activity have been fundamental in identifying and characterizing inhibitors.

cIAP1 Autoubiquitination: The inhibitor D19, a precursor to this compound, was shown to inhibit the autoubiquitination of cIAP1 in a dose-dependent manner. researchgate.net Further studies demonstrated that this compound is a more potent inhibitor of this process compared to its parent compound, D19. researchgate.net These assays typically involve incubating purified cIAP1 with E1 and E2 enzymes, ubiquitin, and ATP, and then detecting the resulting polyubiquitinated cIAP1 species, often through methods like Western blotting or by measuring pyrophosphate production. researchgate.net The addition of the inhibitor allows for the determination of its inhibitory concentration (IC50).

MAD1 Ubiquitination: cIAP1 promotes the ubiquitination and subsequent degradation of Max-dimerization protein-1 (MAD1), a key antagonist of the oncoprotein c-MYC. nih.govnih.gov In vitro ubiquitination assays using purified components have demonstrated that cIAP1 directly catalyzes the ubiquitination of MAD1. nih.gov The addition of D19 to this system effectively inhibits MAD1 ubiquitination by cIAP1, providing a direct biochemical link between cIAP1 inhibition and the stabilization of MAD1. researchgate.netnih.gov

Table 1: Comparative Inhibitory Activity on cIAP1 Autoubiquitination
CompoundRelative PotencyExperimental ObservationReference
D19Less PotentInhibits cIAP1 autoubiquitination with an IC50 of 14.1 μM in pyrophosphate production assays. researchgate.net
This compoundMore PotentDemonstrated more effective inhibition of cIAP1 autoubiquitination in a direct comparative assay against D19. researchgate.net

The E3 ligase activity of cIAP1 is dependent on its interaction with an E2 ubiquitin-conjugating enzyme. Research has shown that D19 directly binds to the RING domain of cIAP1, which is the site of E2 interaction. nih.govnih.gov By binding to this domain, the inhibitor interferes with the dynamic interaction between cIAP1 and its cognate E2 enzyme, thereby blocking the ubiquitin transfer cascade. nih.gov

Furthermore, the functional relationship between cIAP1 and MAD1 involves a direct protein-protein interaction that facilitates MAD1 ubiquitination. nih.gov While this compound inhibits the consequence of this interaction (ubiquitination), its primary mechanism is the inhibition of the E3 ligase activity by binding to the RING domain, rather than directly blocking the cIAP1-MAD1 binding itself. nih.govnih.gov The stabilization of MAD1 observed in cells is a downstream effect of preventing its cIAP1-mediated degradation. nih.gov

Cellular and Molecular Biology Techniques

To validate the biochemical findings within a biological context, a variety of cellular and molecular biology techniques have been employed. These methods assess the effects of this compound on protein levels, gene expression, and cellular behavior.

Western Blotting: This technique has been extensively used to measure changes in protein levels within cells following treatment with this compound. Studies have shown that this compound is more potent than D19 at decreasing the protein levels of c-MYC in various cell lines. researchgate.net Western blotting is also used to confirm the stabilization of the cIAP1 substrate, MAD1, upon inhibitor treatment. nih.gov

Cycloheximide (B1669411) Chase Assays: To specifically measure protein stability and determine a protein's half-life, cycloheximide chase assays are utilized. wikipedia.orgnih.gov In this technique, the drug cycloheximide is added to cells to halt all new protein synthesis. wikipedia.org Cell samples are then collected at various time points and analyzed by Western blotting to observe the rate at which a specific protein is degraded. researchgate.net This method can be used to demonstrate that the inhibition of cIAP1 by this compound leads to an increased half-life of the MAD1 protein, confirming that the inhibitor prevents its degradation. nih.gov

Since c-MYC is a master transcription factor, its degradation, prompted by cIAP1 inhibition, is expected to alter the expression of its target genes. nih.gov Quantitative real-time polymerase chain reaction (qRT-PCR) is a standard method to measure mRNA levels for specific genes. researchgate.net Studies using MCF7 breast cancer cells treated with the precursor D19 showed a significant decrease in the mRNA levels of several well-known c-MYC target genes. researchgate.netnih.gov This demonstrates that the functional consequence of cIAP1 inhibition and subsequent c-MYC degradation extends to the transcriptional programs regulated by c-MYC. nih.gov

Table 2: Effect of D19 on mRNA Levels of c-MYC Target Genes in MCF7 Cells
GeneFunctionRelative mRNA Level (Normalized to Control)Reference
NCLRibosome biogenesis~0.6 researchgate.net
NPM1Ribosome biogenesis, chromatin remodeling~0.65 researchgate.net
ODC1Polyamine biosynthesis~0.5 researchgate.net
EIF4ETranslation initiation~0.7 researchgate.net

Proliferation Assays: These assays measure the rate of cell growth and division. It has been demonstrated that inhibiting cIAP1 with D19 suppresses the proliferation of cancer cells. nih.gov Colony formation assays, a type of long-term proliferation assay, also showed that D19 inhibits the ability of cells overexpressing cIAP1 and c-MYC to form colonies. researchgate.net Furthermore, a screen of 25 cancer cell lines revealed that cells with high baseline expression of c-MYC were significantly more sensitive to the growth-inhibitory effects of D19. researchgate.net

Cell Cycle Analysis: To understand how the inhibitor affects cell division, cell cycle analysis is performed, often using techniques like flow cytometry. The inhibition of c-MYC and the upregulation of proteins like p21 can lead to cell cycle arrest. researchgate.netnih.gov D19 treatment was shown to inhibit DNA synthesis, a hallmark of the S-phase of the cell cycle, as measured by EdU (5-ethynyl-2'-deoxyuridine) incorporation assays. researchgate.net This indicates that the compound's antiproliferative effects are mediated, at least in part, by halting progression through the cell cycle.

In Vivo Pre-clinical Animal Models

The small-molecule inhibitor this compound, an analog of the compound D19, has been evaluated in preclinical settings to determine its efficacy in blocking cancer growth in vivo. nih.gov Xenograft tumor models, where human cancer cells are implanted into immunocompromised mice, serve as a critical platform for assessing the antitumor activity of novel therapeutic compounds.

In studies involving this compound, mice bearing established tumors derived from EOL1 human eosinophilic leukemia cells were used. researchgate.net The administration of this compound over a period of 12 days resulted in a remarkable reduction in tumor growth compared to the vehicle-treated control group. nih.gov This demonstrates that the compound effectively inhibits the oncogenic function of its target pathways in a live animal model, providing a strong rationale for its potential therapeutic application. nih.govnih.gov The research confirmed that this compound shows efficacy in reducing tumor growth in these in vivo cancer models. nih.gov

Model SystemCell LineCompoundKey FindingReference
Xenograft Mouse ModelEOL1 (Human Eosinophilic Leukemia)This compoundSignificantly reduced tumor growth over a 12-day treatment period. nih.govresearchgate.net

To confirm that the observed antitumor activity in xenograft models was due to the intended mechanism of action, tumor samples from treated animals were analyzed for key biomarker modulation. nih.gov The primary target of this compound is the E3 ubiquitin ligase activity of cIAP1, which is known to indirectly regulate the stability of the proto-oncogene c-MYC by promoting the degradation of its antagonist, MAD1. nih.govmdpi.com

Consistent with its proposed mechanism, analysis of the xenograft tumors at the end of the treatment period revealed a clear decrease in the protein levels of c-MYC in the this compound-treated group compared to the vehicle group. nih.govresearchgate.net This reduction in c-MYC levels provides direct evidence that this compound successfully engages its target and modulates the downstream signaling pathway in vivo. nih.gov By stabilizing MAD1, the inhibitor promotes the degradation of c-MYC, thereby suppressing its oncogenic functions. nih.govnih.gov These biomarker studies are crucial for validating the compound's mechanism and linking it directly to the observed reduction in tumor growth. nih.gov

BiomarkerBiological RoleEffect of this compoundReference
c-MYCProto-oncogene, master transcription factor driving cell proliferation and tumorigenesis.Protein levels were clearly decreased in tumor tissue following treatment. nih.govresearchgate.net
MAD1Antagonist of c-MYC; its degradation is promoted by cIAP1.Stabilized, leading to the subsequent degradation of c-MYC. nih.govnih.gov

Advanced Biological Model Systems

Patient-derived tumor organoids (PDTOs) are advanced three-dimensional (3D) in vitro models that faithfully recapitulate the histological and molecular characteristics of the original patient tumor. nih.gov These "living biobanks" are becoming invaluable tools in translational oncology, offering a platform for drug screening that can potentially predict a patient's clinical response to therapy. nih.govd-nb.info

The therapeutic potential of this compound was further explored using this sophisticated model system. Specifically, the compound was tested on a PDTO line established from a patient's tumor, designated KOBR056. researchgate.net The results demonstrated that this compound effectively inhibited the proliferation of these patient-derived organoids. researchgate.net Furthermore, this inhibition of proliferation was accompanied by a corresponding decrease in the protein levels of c-MYC within the organoids. researchgate.net This finding is significant as it validates the compound's efficacy and mechanism of action in a model that more closely mirrors the complexity and heterogeneity of human cancer, reinforcing its translational potential for treating cancers with dysregulated c-MYC activity. nih.govresearchgate.net

Model SystemModel IDCompoundKey FindingsReference
Patient-Derived Tumor Organoid (PDTO)KOBR056This compoundEffectively inhibited organoid proliferation and decreased c-MYC protein levels. researchgate.net

Advanced Mechanistic Insights and Broader Biological Context

Selectivity of cIAP1-IN-D19-14 Towards cIAP1/2 Ubiquitin Ligase Activity

Studies have shown that this compound, as an analog of D19, exhibits selectivity towards the ubiquitin ligase activity of cIAP1 and its close homolog, cIAP2. nih.govpnas.orgresearchgate.net D19 was found to inhibit the autoubiquitination of both cIAP1 and cIAP2. nih.govpnas.orgresearchgate.net However, it demonstrated no effect on the autoubiquitination of BRCA1/BARD1 or on the ubiquitination of p53 by MDM2, suggesting a degree of specificity for cIAP1/2. nih.govpnas.orgresearchgate.netnih.gov This selectivity is attributed to the binding of D19 to the RING domain of cIAP1, which interferes with the dynamics of its interaction with E2 ubiquitin-conjugating enzymes. nih.govpnas.orgnih.govnih.gov

Impact on Ubiquitin Chain Dynamics and Length (Hypothesized)

The mechanism by which this compound (and its precursor D19) inhibits cIAP1 E3 ligase activity involves altering the interaction dynamics between cIAP1 and its cognate E2 enzymes, such as UbcH5b. nih.govpnas.orgnih.gov Unlike inhibitors that prevent E2 binding, D19 was observed to enhance the stability of the cIAP1-E2 interaction. pnas.orgnih.gov This stabilized interaction is hypothesized to impede the rapid assembly and disassembly of the E2-E3 complex, a process critical for the processive addition of ubiquitin moieties and the formation of long polyubiquitin (B1169507) chains. pnas.orgnih.gov By interfering with these dynamics, this compound is thought to prevent successive rounds of ubiquitination, thereby decreasing polyubiquitination. nih.gov While the direct impact on ubiquitin chain length and specific linkage types (e.g., K11, K48, K63) by this compound itself requires further detailed investigation, the proposed mechanism suggests a reduction in the formation of longer ubiquitin chains that are typically associated with proteasomal degradation signals. nih.govdrugtargetreview.comthermofisher.com

Interplay with Other Ubiquitin-Proteasome System Components and Substrates

cIAP1 is a key E3 ubiquitin ligase within the ubiquitin-proteasome system (UPS), responsible for ubiquitinating target proteins, thereby regulating their stability, localization, and activity. drugtargetreview.comthermofisher.comwikipedia.orgmdpi.com this compound, by inhibiting cIAP1's E3 ligase activity, impacts the ubiquitination status of cIAP1 substrates. A notable substrate is MAD1, a key antagonist of c-MYC. nih.govpnas.orgnih.govnih.govpnas.org cIAP1-mediated ubiquitination typically targets MAD1 for proteasomal degradation. nih.govnih.govpnas.org Inhibition of cIAP1 by this compound leads to the stabilization of MAD1 protein levels in cells. nih.govpnas.orgnih.govnih.govmedkoo.com

The UPS involves a cascade of enzymes (E1, E2, and E3) for ubiquitin conjugation, and deubiquitinating enzymes (DUBs) that remove ubiquitin. drugtargetreview.com While this compound directly targets the E3 ligase cIAP1, its effect on the broader UPS components like E1, E2s (other than its altered interaction with cIAP1), or DUBs is not explicitly detailed in the provided information. However, by preventing cIAP1 from effectively interacting with E2-ubiquitin conjugates and transferring ubiquitin, it indirectly affects the flow of ubiquitin through the pathway for specific substrates. pnas.orgnih.gov

Beyond MAD1, cIAP1 is known to ubiquitinate other substrates, including RIP1, which is involved in NF-κB signaling and cell death pathways. wikipedia.orgcore.ac.uk cIAP1-mediated ubiquitination of RIP1 is typically associated with promoting cell survival signals. wikipedia.orgcore.ac.uk While the direct effect of this compound on RIP1 ubiquitination is not explicitly described, inhibiting cIAP1's ligase activity would be expected to reduce the ubiquitination of such substrates.

Modulation of Protein Half-Life and Degradation Pathways

A primary consequence of this compound inhibiting cIAP1 E3 ligase activity is the modulation of protein half-life for specific cIAP1 substrates. As mentioned, MAD1 is a key protein whose degradation is mediated by cIAP1-dependent ubiquitination and the proteasome. nih.govnih.govpnas.org Treatment with D19 (the precursor of this compound) was shown to slow the decay of MAD1 protein levels, indicating an increased half-life. nih.gov This effect was dependent on the presence of cIAP1. nih.gov

Conversely, this compound has been shown to promote the degradation of c-MYC protein. researchgate.netnih.govpnas.orgnih.gov This appears to be an indirect effect mediated through the stabilization of MAD1. nih.govpnas.orgnih.govpnas.org Increased levels of MAD1, an antagonist of c-MYC, lead to reduced c-MYC activity and subsequent degradation of c-MYC protein via the proteasome. nih.govpnas.orgnih.govpnas.org This suggests that while this compound inhibits the ubiquitination of some substrates (like MAD1), leading to their stabilization, it can indirectly lead to the degradation of other proteins (like c-MYC) through complex signaling cascades. nih.govpnas.orgnih.govpnas.org

The primary degradation pathway affected by this compound's action on cIAP1 is the ubiquitin-proteasome system, particularly concerning cIAP1-mediated substrate ubiquitination targeting proteins for proteasomal degradation. nih.govnih.govdrugtargetreview.comthermofisher.compnas.org While cIAPs can also be involved in regulating other pathways like autophagy, the provided information primarily focuses on the UPS. thermofisher.comresearchgate.net

Influence on Alternative cIAP1-Regulated Signaling Axes (e.g., TRAF2 interactome, RIP1 ubiquitination, TWEAK/Fn14 pathway)

cIAP1 is involved in regulating various signaling pathways beyond its direct effect on MAD1 and c-MYC, often through its interaction with TNF receptor-associated factors (TRAFs), particularly TRAF2. wikipedia.orgmdpi.comfrontiersin.orgnih.govnih.gov cIAP1 forms complexes with TRAF2, and this interaction is crucial for the recruitment of cIAP1 to various TNF superfamily receptors, including the receptor for TWEAK, Fn14. mdpi.comfrontiersin.orgnih.govnih.govresearchgate.net

The TWEAK/Fn14 pathway is known to activate cIAP1 signals, leading to RIP1 ubiquitination and canonical NF-κB activation, which can promote cell proliferation. frontiersin.orgscite.aifrontiersin.org TWEAK binding to Fn14 can induce the recruitment of a cIAP1-TRAF2 complex, which is then targeted for lysosomal degradation. nih.govnih.govresearchgate.net This degradation of cIAP1 and TRAF2 can sensitize cells to TNFα-induced apoptosis and activate the non-canonical NF-κB pathway. frontiersin.orgnih.govnih.gov

This compound, by inhibiting the E3 ligase activity of cIAP1, would likely influence these alternative signaling axes. While the compound's direct effect on the formation or stability of the cIAP1-TRAF2 complex is not explicitly detailed, inhibiting cIAP1's catalytic activity would impede its ability to ubiquitinate components within these pathways, such as RIP1. Reduced RIP1 ubiquitination due to cIAP1 inhibition could potentially alter the balance between pro-survival (canonical NF-κB) and pro-death signaling downstream of TNF superfamily receptors. wikipedia.orgcore.ac.uk

Furthermore, cIAP1's interaction with TRAF2 is important for TRAF2's ability to bind to its protein partners, suggesting that cIAP1 and TRAF2 function together in a signaling complex. researchgate.net By modulating cIAP1 activity, this compound could indirectly impact the TRAF2 interactome and downstream signaling events, including pathways like ERK1/2 and JAK/STAT3, which can be activated by the cIAP1/TRAF2 complex. researchgate.net

Challenges and Future Research Directions

Further Elucidation of cIAP1-IN-D19-14 Binding Kinetics and Specificity

A foundational aspect of developing any targeted inhibitor is a comprehensive understanding of its interaction with the target protein. The parent compound, D19, was identified through a high-throughput screen as an inhibitor of cIAP1 autoubiquitination with an IC₅₀ of 14.1 μM. researchgate.net Subsequent research demonstrated that D19 and its more potent analog, this compound, function by binding directly to the C-terminal RING domain of cIAP1. pnas.org This interaction is crucial as it sterically hinders the dynamic engagement of cIAP1 with its E2 ubiquitin-conjugating enzyme, thereby inhibiting the transfer of ubiquitin. pnas.org

While the binding site and mechanism have been identified, detailed kinetic parameters for this compound are not yet fully characterized in publicly available literature. Future research must prioritize the quantitative measurement of its binding affinity and kinetics.

Key Research Objectives:

Determination of Kinetic Constants: Utilizing biophysical techniques such as Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI) is essential to determine the association rate (kₐ), dissociation rate (kₑ), and the equilibrium dissociation constant (K₋). These values provide a precise measure of the inhibitor's affinity and the stability of the inhibitor-target complex.

Comprehensive Specificity Profiling: Initial studies show that D19 is selective for cIAP1 and its close homolog cIAP2, with no inhibitory activity observed against the E3 ligase activity of BRCA1/BARD1. researchgate.net A broader, systematic screen against a panel of other RING-domain-containing E3 ligases is a critical next step. This will establish the selectivity profile of this compound and help predict potential off-target effects.

Structural Studies: Co-crystallization of the cIAP1 RING domain with this compound would provide invaluable atomic-level insights into the binding mode. This structural information can guide further structure-activity relationship (SAR) studies to develop next-generation inhibitors with enhanced potency and selectivity.

Table 1: Known and Required Binding Parameters for this compound
ParameterKnown InformationFuture Research Goal
Binding SitecIAP1 RING Domain pnas.orgHigh-resolution structural confirmation (e.g., co-crystal structure)
IC₅₀ (for parent D19)14.1 μM (cIAP1 autoubiquitination) researchgate.netDetermine IC₅₀ for this compound in various biochemical and cellular assays
Affinity (K₋)Not reportedQuantitative measurement via SPR, BLI, or ITC
Kinetics (kₐ, kₑ)Not reportedMeasurement via real-time, label-free methods like SPR
SelectivityInhibits cIAP1/2; does not inhibit BRCA1/BARD1 researchgate.netSystematic profiling against a broad panel of human E3 ligases

Exploration of Synergistic Therapeutic Strategies with this compound

The unique mechanism of this compound, which leads to the stabilization of the c-MYC antagonist MAD1 and subsequent c-MYC degradation, provides a strong rationale for its use in combination therapies. pnas.org Many cancers rely on elevated c-MYC levels for proliferation and survival, and combining a c-MYC-targeting agent with other therapies could lead to potent synergistic effects.

Future research should focus on rationally designed combination strategies. For instance, Poly (ADP-ribose) polymerase (PARP) inhibitors, which induce DNA damage, have shown synergy with immunotherapy. frontiersin.orgnih.gov The rationale is that DNA damage increases tumor mutational burden and neoantigen release, making tumors more visible to the immune system. frontiersin.org Combining this compound with PARP inhibitors could be a powerful approach, as cIAP1 inhibition can independently modulate cell death and inflammatory signaling pathways, potentially sensitizing cancer cells to the effects of DNA damage. Similarly, combining this cIAP1 inhibitor with immune checkpoint inhibitors could leverage the role of cIAP1 in TNF signaling to modulate the tumor microenvironment and enhance anti-tumor immunity. nih.gov

Investigation of Resistance Mechanisms to this compound and Strategies to Overcome Them

As with any targeted therapy, the development of resistance is a significant clinical challenge. While no resistance mechanisms to this compound have been specifically reported, research into related molecules provides clues to potential mechanisms. For instance, mutations in the RING domain of cIAP1 that disrupt E2 binding or dimerization can confer resistance to degradation induced by other classes of IAP modulators. researchgate.net It is plausible that similar mutations could prevent the binding of this compound or alter the conformation of the RING domain, rendering the inhibitor ineffective.

Other potential resistance mechanisms could include:

Upregulation of compensatory pathways: Cancer cells might bypass the effects of c-MYC downregulation by activating alternative pro-survival signaling pathways.

Altered drug metabolism or efflux: Increased expression of drug transporters could reduce the intracellular concentration of this compound.

Target protein stability: Increased stability of the cIAP1 protein through interactions with other cellular factors could create a scenario where higher concentrations of the inhibitor are needed to achieve a therapeutic effect. nih.gov

Future work should involve generating resistant cell lines through long-term exposure to this compound and using genomic and proteomic approaches to identify the molecular drivers of resistance.

Comparative Studies with Other Classes of cIAP Modulators

This compound is mechanistically distinct from the more widely studied class of cIAP modulators known as SMAC (Second Mitochondria-derived Activator of Caspases) mimetics. This distinction presents a unique opportunity for comparative biology and therapeutic application.

SMAC Mimetics: These compounds bind to the BIR (Baculoviral IAP Repeat) domains of cIAP1, which relieves an autoinhibitory conformation. nih.gov This relief of inhibition paradoxically activates the E3 ligase function, leading to massive autoubiquitination and subsequent proteasomal degradation of cIAP1. pnas.org This degradation event is key to their pro-apoptotic activity.

This compound: In stark contrast, this molecule binds to the RING domain and inhibits the E3 ligase activity. pnas.org This does not cause the degradation of cIAP1 but rather blocks its ability to ubiquitinate its substrates, including itself and key targets like MAD1.

This mechanistic divergence leads to opposite effects on certain substrates. For example, SMAC mimetics, by activating cIAP1, promote the degradation of MAD1 and thereby stabilize c-MYC, which may contribute to resistance in some contexts. pnas.org this compound does the opposite, stabilizing MAD1 and destabilizing c-MYC. pnas.org This suggests that this compound could be effective in tumors resistant to SMAC mimetics and provides a strong rationale for its development as a distinct therapeutic strategy.

Table 2: Mechanistic Comparison of cIAP1 Modulators
FeatureThis compoundSMAC Mimetics
Binding DomainRING Domain pnas.orgBIR Domains nih.gov
Effect on E3 Ligase ActivityInhibition pnas.orgActivation (leading to autodegradation) pnas.org
Effect on cIAP1 LevelsNo direct effect on protein levelsPromotes rapid degradation pnas.org
Effect on MAD1 ProteinStabilization pnas.orgDegradation pnas.org
Effect on c-MYC ProteinDegradation pnas.orgStabilization pnas.org

Translational Research Opportunities and Pre-clinical Validation in Diverse Cancer Subtypes

The finding that this compound's antitumor activity is linked to c-MYC provides a clear translational path. researchgate.net c-MYC is one of the most frequently dysregulated oncogenes in human cancer, with amplifications and overexpression common in a wide array of malignancies, including breast, lung, colon, and hematological cancers.

Future pre-clinical validation should involve:

Expansion to Diverse Models: Testing this compound in a broader panel of patient-derived xenograft (PDX) models and genetically engineered mouse models (GEMMs) representing different cancer subtypes with known c-MYC alterations.

Biomarker Development: Investigating whether the level of c-MYC expression, or the expression of its antagonist MAD1, can serve as a predictive biomarker for sensitivity to this compound.

Orthotopic and Metastasis Models: Evaluating the efficacy of the compound in more clinically relevant orthotopic models and assessing its impact on metastasis, a process in which cIAP1 has also been implicated. nih.gov

Development of Novel Chemical Probes for cIAP1 E3 Ligase Activity and its Dynamics

This compound itself is a valuable chemical probe. The journey from the initial screen that identified D19 to the development of the improved analog D19-14 exemplifies a successful probe development pipeline. researchgate.net These molecules allow researchers to specifically interrogate the function of the cIAP1 RING domain, distinct from the functions mediated by the BIR domains.

Future efforts in this area could include:

Development of Photoaffinity Probes: Synthesizing derivatives of this compound with photoreactive groups to allow for covalent labeling of the binding site and identification of interacting proteins.

Fluorescently Labeled Probes: Creating fluorescent versions of the inhibitor to visualize the subcellular localization of cIAP1 and study its dynamics in live cells.

Degrader Technologies: Using the this compound scaffold as a cIAP1-binding ligand in the development of Proteolysis Targeting Chimeras (PROTACs) to induce the degradation of other proteins of interest.

Application of this compound in Non-Oncological cIAP1-Associated Biological Processes

The functions of cIAP1 extend beyond cancer biology. It is a key regulator of innate immunity and inflammation, particularly in signaling pathways downstream of TNF receptors and NOD-like receptors. mdpi.com cIAP1-mediated ubiquitination is essential for the assembly of signaling complexes that lead to NF-κB activation. mdpi.com Dysregulation of these pathways is associated with a range of inflammatory and autoimmune diseases.

The role of cIAP modulation in these diseases is complex; some studies suggest cIAP1/2 deficiency can be pro-inflammatory, while others show that SMAC mimetics can have anti-inflammatory effects. nih.gov This complexity may arise from the dual roles of cIAP1 in both promoting pro-inflammatory signaling (NF-κB) and preventing cell death (apoptosis/necroptosis).

The unique mechanism of this compound offers a novel way to probe these processes. By specifically inhibiting the E3 ligase activity without inducing protein degradation, it may uncouple the signaling and cell death functions of cIAP1 in a different manner than SMAC mimetics. Future research should explore the effects of this compound in pre-clinical models of inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, or sepsis, to determine if targeted inhibition of the cIAP1 RING domain could represent a viable therapeutic strategy in non-oncological contexts. nih.govmdpi.com

常见问题

Q. How can researchers validate the target specificity of cIAP1-IN-D19-14 in cellular models?

Methodological Answer:

  • Use knockdown/knockout models (e.g., siRNA-mediated cIAP1 suppression) to assess compound dependency on the target.
  • Perform competitive binding assays with recombinant cIAP1 BIR domains to confirm direct interaction.
  • Cross-validate using selective inhibitors of related IAPs (e.g., XIAP inhibitors) to rule off-target effects.
  • Include technical and biological replicates to ensure reproducibility, as emphasized in experimental reporting standards .

Q. What in vitro assays are appropriate for initial screening of this compound’s efficacy?

Methodological Answer:

  • Prioritize caspase activation assays (e.g., caspase-3/7 activity) to measure apoptosis induction.
  • Combine with cell viability assays (e.g., MTT or ATP-based luminescence) to quantify cytotoxic effects.
  • Optimize concentration ranges (e.g., 0.1–10 µM) and include negative controls (vehicle-only) and positive controls (e.g., staurosporine).
  • Standardize protocols across labs to minimize variability in IC50 calculations .

Q. What are essential controls for in vivo studies assessing this compound’s efficacy?

Methodological Answer:

  • Use vehicle controls (e.g., DMSO or saline) to isolate compound-specific effects.
  • Include dose-response cohorts to establish therapeutic windows and toxicity thresholds.
  • Monitor biomarkers (e.g., serum cytokines, tumor volume) at multiple timepoints to capture dynamic responses.
  • Adhere to guidelines for ethical animal study design, including randomization and blinding .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported IC50 values for this compound across studies?

Methodological Answer:

  • Conduct meta-analysis of assay conditions (e.g., pH, temperature, cell line genetic backgrounds) to identify confounding variables.
  • Validate findings using orthogonal assays (e.g., surface plasmon resonance for binding affinity vs. cellular activity).
  • Apply statistical rigor : report 95% confidence intervals, use nonlinear regression models, and account for batch effects .

Q. What strategies are effective for identifying off-target effects of this compound?

Methodological Answer:

  • Employ proteome-wide profiling (e.g., thermal proteome profiling or affinity pulldown-MS) to detect unintended interactions.
  • Utilize CRISPR-Cas9 screens to identify synthetic lethal partners or resistance mechanisms.
  • Cross-reference with public chemical-genetic databases (e.g., ChEMBL) to flag known off-target liabilities .

Q. How should transcriptomic data be integrated with phenotypic results to elucidate this compound’s mechanism?

Methodological Answer:

  • Apply bioinformatics pipelines (e.g., Gene Set Enrichment Analysis or weighted gene co-expression networks) to link gene expression changes to apoptosis pathways.
  • Perform multi-omics correlation analysis (e.g., RNA-seq with proteomics) to validate transcriptional regulation at the protein level.
  • Use machine learning models (e.g., random forests) to prioritize candidate pathways for functional validation .

Methodological Considerations

  • Experimental Reproducibility : Document detailed protocols (e.g., buffer compositions, cell passage numbers) in supplementary materials to enable replication .
  • Data Contradiction Analysis : Use Bland-Altman plots or Mandel’s h/k statistics to assess inter-lab variability in dose-response data .
  • Ethical and Reporting Standards : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing studies to address translational gaps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
cIAP1-IN-D19-14
Reactant of Route 2
Reactant of Route 2
cIAP1-IN-D19-14

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。